molecular formula C27H25N3O5 B2659218 Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate CAS No. 1115948-94-1

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Cat. No.: B2659218
CAS No.: 1115948-94-1
M. Wt: 471.513
InChI Key: FLCYSGPBIGFKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The quinoline moiety can undergo electrophilic substitution reactions similar to other aromatic compounds. The ureido group could potentially participate in acid-base reactions .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : A study on a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, revealed its crystal structure and interactions. The oxoquinoline unit is almost planar, with the acetate substituent nearly perpendicular to its plane, forming a three-dimensional network through weak hydrogen bonds and π–π interactions (Filali Baba et al., 2019).

Biological Activity

  • Antibiotic Properties : A study found that ethyl acetate extract of cultures of Janibacter limosus displayed high biological activity against bacteria and fungi, identifying a new tetrahydroquinoline derivative, helquinoline, as one of the active compounds (Asolkar et al., 2004).
  • Anticancer Potential : A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibited potent cytotoxic activity against various human cancer cell lines and inhibited VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).

Synthetic Methodologies

  • Synthesis of Quinoline Derivatives : A study presented the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, offering insights into the construction of complex quinoline-based structures (Saeed et al., 2014).

Additional Findings

  • Analgesic Agents : Some novel substituted quinolines were synthesized and found to exhibit several times higher analgesic activity than noramidopyrine, highlighting the potential of quinoline derivatives in developing new analgesic drugs (Kidwai and Negi, 1997).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the quinoline moiety which is prevalent in many biologically active compounds. Additionally, studies could be conducted to fully elucidate its physical and chemical properties .

Properties

IUPAC Name

methyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-3-34-21-12-9-19(10-13-21)28-27(32)29-20-11-14-23-22(15-20)25(35-17-26(31)33-2)16-24(30-23)18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYSGPBIGFKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.